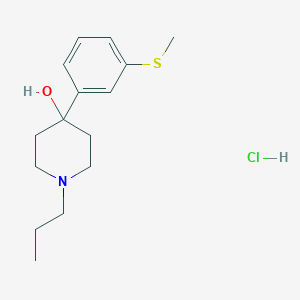
1-Bromo-2-chloro-4-methoxy-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Bromo-2-chloro-4-methoxy-5-methylbenzene” is a chemical compound with the molecular formula C8H8BrClO. It has a molecular weight of 235.51 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrClO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromo, chloro, methoxy, and methyl groups on the benzene ring.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 235.51 . .Scientific Research Applications
Synthesis of Complex Molecules
1-Bromo-2-chloro-4-methoxy-5-methylbenzene serves as a precursor in the synthesis of complex organic molecules. For instance, it has been utilized in the efficient synthesis of carboxylic acids that are important for the development of receptor antagonists targeting dopamine and serotonin receptors. These compounds have significant implications in the study of neurological disorders and the development of therapeutics targeting these pathways (Hirokawa, Horikawa, & Kato, 2000).
Environmental Chemistry and Pollution Studies
Research has also explored the electrochemical reduction of derivatives of this compound, such as methyl triclosan, which is considered an environmental pollutant. These studies are crucial for understanding the mechanisms of pollution at a chemical level and developing strategies for environmental remediation (Peverly, Dresbach, Knust, Koss, Longmire, & Peters, 2014).
Advanced Synthetic Techniques
The compound's derivatives have been synthesized through innovative methods, such as the alternative synthesis of tetramethoxy-methylbenzene derivatives, highlighting its versatility in organic chemistry and the development of new synthetic methodologies (Yang, Weng, & Zheng, 2006).
Solubility and Chemical Property Studies
Studies on the solubility and chemical properties of derivatives of this compound in various solvents contribute to a better understanding of its physical and chemical behavior, which is essential for its application in different areas of chemistry and material science (Liu, Wang, Hart, Klein, Stephens, Bates, Calzada, Garcia, Abban-Manesah, Acree, & Abraham, 2020).
Development of New Materials
Moreover, this compound has been involved in the synthesis of new materials, such as sterically protected diphosphene and fluorenylidenephosphine, indicating its role in the development of new materials with potential applications in electronics, catalysis, and material science (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The recommended precautionary statements are P261, P305, P351, and P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
properties
IUPAC Name |
1-bromo-2-chloro-4-methoxy-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBHAMNWXALHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














